molecular formula C22H25N3O4 B2416799 3,3'-(pyridin-3-ylmethylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) CAS No. 883087-91-0

3,3'-(pyridin-3-ylmethylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)

Cat. No.: B2416799
CAS No.: 883087-91-0
M. Wt: 395.459
InChI Key: LZLPYFTXOKSDQI-UHFFFAOYSA-N
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Description

“3,3’-(pyridin-3-ylmethylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)” is a complex organic compound that features a pyridine ring structure. Compounds with pyridine rings are often significant in various chemical and biological processes due to their unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,3’-(pyridin-3-ylmethylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)” typically involves multi-step organic reactions. Common synthetic routes may include:

    Condensation Reactions: Combining pyridine derivatives under controlled conditions.

    Catalysis: Using catalysts to facilitate the formation of the desired compound.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Industrial Production Methods

Industrial production may scale up these laboratory methods, often involving:

    Batch Processing: Producing the compound in large batches.

    Continuous Flow Chemistry: Using continuous reactors to produce the compound more efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, altering its chemical structure.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium or platinum catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. They may include various derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or catalyst precursor in organic reactions.

    Material Science:

Biology

    Biochemical Studies: Investigating the compound’s interaction with biological molecules.

    Drug Development: Potential use in the synthesis of pharmaceuticals.

Medicine

    Therapeutic Agents: Exploring the compound’s potential as a therapeutic agent.

Industry

    Chemical Manufacturing: Use in the production of other chemicals or materials.

Mechanism of Action

The mechanism of action for “3,3’-(pyridin-3-ylmethylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)” would involve its interaction with specific molecular targets. This could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Binding: Interacting with cellular receptors to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyridine Derivatives: Compounds with similar pyridine ring structures.

    Hydroxy Pyridines: Compounds with hydroxyl groups attached to pyridine rings.

Uniqueness

“3,3’-(pyridin-3-ylmethylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)” may exhibit unique properties due to its specific structure, such as enhanced stability or reactivity compared to other pyridine derivatives.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

1-ethyl-3-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-pyridin-3-ylmethyl]-4-hydroxy-6-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-5-24-13(3)10-16(26)19(21(24)28)18(15-8-7-9-23-12-15)20-17(27)11-14(4)25(6-2)22(20)29/h7-12,18,26-27H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLPYFTXOKSDQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CN=CC=C2)C3=C(C=C(N(C3=O)CC)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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